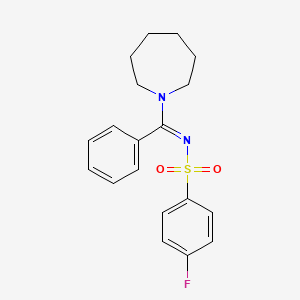

![molecular formula C12H12N2O2 B2945803 2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 86732-43-6](/img/structure/B2945803.png)

2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione

Overview

Description

“2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione” is a chemical compound that has been used as a building block to construct copolymers with a quaterthiophene unit . It is a part of the pyrrolo[3,4-c]pyrrole-1,3-dione (1,3-DPP) family .

Synthesis Analysis

The synthesis of this compound involves the use of 1,3-DPP as a building block to construct copolymers with a quaterthiophene unit . The resulting conjugated polymers showed rather high LUMO (the lowest unoccupied molecular orbital) levels .Molecular Structure Analysis

The molecular structure of this compound is characterized by high LUMO levels, which are around -3.5 eV . This is compared to the polymers based on the well-known pyrrolo[3,4-c]pyrrole-1,4-dione (1,4-DPP) isomeric structure .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use as a building block in the construction of copolymers . These polymers exhibited promising p-channel charge transport performance with hole mobility up to 0.013 cm^2 V^−1 s^−1 in organic thin film transistors .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its high LUMO levels and its ability to construct copolymers with a quaterthiophene unit . More specific physical and chemical properties may depend on the specific synthesis process and the resulting structure of the compound.Scientific Research Applications

Photoluminescent Materials

2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (DPP) derivatives are utilized in the synthesis of photoluminescent materials. Conjugated polymers and copolymers incorporating DPP show strong photoluminescence and are suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000), (Zhang & Tieke, 2008).

Organic Electronics

DPP derivatives are integral in developing materials for organic electronics. They are used to create polymers with unique optical and electronic properties, applicable in areas like organic thin film transistors and solar cells. The electronic properties of these polymers can vary greatly based on their substitution patterns (Zhang, Tieke, Forgie, & Skabara, 2009), (Guo, Sun, & Li, 2014).

Corrosion Inhibition

Certain derivatives of 1H-pyrrole-2,5-dione, a related compound, have shown effectiveness as corrosion inhibitors for carbon steel in acidic environments. These derivatives exhibit good inhibition efficiency, with their adsorption on the steel surface primarily controlled by a chemisorption process (Zarrouk et al., 2015).

Electroluminescent Materials

DPP-based alternating copolymers are synthesized for use in electroluminescent materials. These materials exhibit red photoluminescence and are potential candidates for red emitters in polymer light-emitting diodes due to their high electron affinity and low-lying molecular orbital energy levels (Cao et al., 2006).

Polymer Solar Cells

In the field of polymer solar cells, DPP derivatives are used to enhance electron transport. Novel alcohol-soluble n-type conjugated polyelectrolytes based on DPP demonstrate high conductivity and electron mobility, improving the power conversion efficiency of polymer solar cells (Hu et al., 2015).

Future Directions

Future research on this compound could focus on exploring its potential applications in various fields, such as organic electronics, due to its promising p-channel charge transport performance . Further studies could also investigate the synthesis of other copolymers using this compound as a building block.

properties

IUPAC Name |

5-phenyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-11-9-6-13-7-10(9)12(16)14(11)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMTZRUVAWSTKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1)C(=O)N(C2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine](/img/structure/B2945721.png)

![2-[4,7,8-Trimethyl-1,3-dioxo-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2945724.png)

![4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B2945728.png)

![ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2945732.png)

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B2945737.png)

![2-(4-Fluorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2945739.png)

![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]quinazolin-4-one](/img/structure/B2945742.png)